

4-Chloropyridine-2-carbonitrile solubility in organic solvents

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Compound of Interest		
Compound Name:	4-Chloropyridine-2-carbonitrile	
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An In-depth Technical Guide on the Solubility of **4-Chloropyridine-2-carbonitrile** in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Chloropyridine-2-carbonitrile**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's molecular structure, qualitative solubility information from available sources, and a detailed, standardized experimental protocol for researchers to determine precise quantitative data.

Introduction to 4-Chloropyridine-2-carbonitrile

4-Chloropyridine-2-carbonitrile (CAS No: 19235-89-3) is a substituted pyridine derivative with the molecular formula $C_6H_3ClN_2.[1][2]$ It typically appears as a white to off-white or pale yellow solid.[1][2][3] The molecule's structure, featuring a pyridine ring, a chloro group at the 4-position, and a nitrile group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, purification, formulation, and analytical method development.

Key Physicochemical Properties:



- Molecular Weight: 138.55 g/mol [3][4]
- Appearance: White to off-white solid/powder[2][3][4]
- Melting Point: Approximately 81-85 °C[2] or 113-117 °C, varying with purity.[3]
- Boiling Point: ~231.6 °C[2]

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility, focusing on the compatibility of intermolecular forces between the solute (**4-Chloropyridine-2-carbonitrile**) and the solvent.[5]

The key structural features influencing its solubility are:

- Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor, allowing it to act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents (e.g., alcohols).
- Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
- Chloro Group (-Cl): The chloro substituent adds to the molecule's polarity through its electronegativity.
- Aromatic System: The overall aromatic structure allows for π - π stacking interactions, which can be favorable with aromatic solvents.

Based on these features, **4-Chloropyridine-2-carbonitrile** is expected to exhibit good solubility in polar aprotic solvents (like acetone, dichloromethane) and polar protic solvents (like ethanol) and lower solubility in nonpolar solvents (like heptane). Its solubility in water is expected to be low.[3][4]

Solubility Data

While specific quantitative data is scarce in publicly available literature, qualitative descriptions have been compiled from various chemical suppliers and databases. The following table



summarizes this information.

Solvent Class	Solvent Name	Qualitative Solubility	Reference
Polar Protic	Ethanol	Soluble	[3][4]
Methanol	Likely Soluble	Inferred	
Isopropanol	Likely Soluble	Inferred	_
Polar Aprotic	Acetone	Soluble	[3][4]
Dichloromethane	Soluble	[3]	
Chloroform	Soluble	[3]	
Ethyl Acetate	Likely Soluble	Inferred	_
Nonpolar Aromatic	Toluene	Sparingly Soluble	Inferred
Nonpolar Aliphatic	Heptane / Hexane	Likely Insoluble	Inferred
Aqueous	Water	Low / Insoluble	[3][4]

Note: "Inferred" solubility is based on theoretical principles and the known solubility in similar solvents.

Experimental Protocol for Solubility Determination

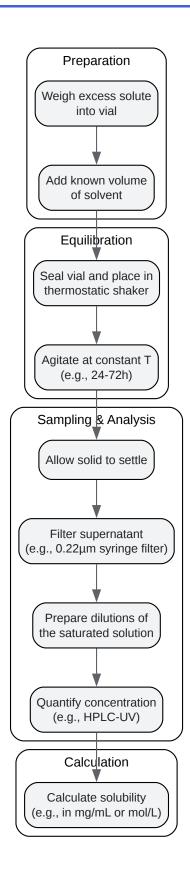
To obtain precise quantitative data, a standardized method such as the isothermal shake-flask method is recommended.[6] This protocol provides a reliable framework for determining the equilibrium solubility of a solid compound in a solvent at a controlled temperature.

- 4.1 Objective To quantitatively determine the solubility of **4-Chloropyridine-2-carbonitrile** in a selected organic solvent at a specified temperature (e.g., 25 °C).
- 4.2 Materials and Equipment
- Solute: **4-Chloropyridine-2-carbonitrile** (≥99% purity)
- Solvent: High-purity organic solvent of choice (e.g., HPLC grade)



- Apparatus:
 - Analytical balance (±0.1 mg accuracy)
 - o Thermostatic shaker bath or incubator with orbital shaker
 - Glass vials or flasks with airtight screw caps
 - Volumetric flasks and pipettes
 - Syringe filters (e.g., 0.22 μm PTFE)
 - Analytical instrument for quantification (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)
 - Centrifuge (optional)
- 4.3 Experimental Workflow Diagram





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Caption: Workflow for determining solubility via the shake-flask method.



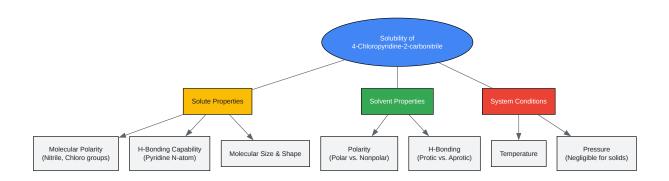
4.4 Step-by-Step Procedure

- Preparation of Supersaturated Solution: Add an excess amount of 4-Chloropyridine-2carbonitrile to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
- Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.
- Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for several hours to let the excess solid settle. A centrifuge can also be used to facilitate this separation.
- Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately
 pass the solution through a syringe filter (pre-warmed to the experimental temperature, if
 necessary) to remove any suspended microcrystals.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of 4-Chloropyridine-2-carbonitrile.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility

The solubility of **4-Chloropyridine-2-carbonitrile** is a multifactorial property governed by the interplay between the solute, the solvent, and the experimental conditions.





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Caption: Key factors influencing the solubility of organic compounds.

- Solute-Solvent Interactions: The primary factor is the balance of intermolecular forces.
 Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to higher solubility.[5] For 4-Chloropyridine-2-carbonitrile, its polar nature favors solvents that can engage in dipole-dipole interactions and hydrogen bonding.
- Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat (increasing temperature) shifts the equilibrium toward dissolution, according to Le Chatelier's principle.
- Pressure: For the solubility of a solid in a liquid solvent, pressure has a negligible effect.[5]

Conclusion

4-Chloropyridine-2-carbonitrile is a polar molecule with good solubility in common polar organic solvents like ethanol, acetone, and dichloromethane, and low solubility in water.[3][4] While quantitative solubility data is not readily available, the provided theoretical profile and detailed experimental protocol empower researchers to generate the precise data required for



their specific applications. A thorough understanding of the factors influencing its solubility is essential for optimizing reaction conditions, developing purification strategies, and designing effective formulations in research and drug development.

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